molecular formula C13H15N3O2 B2416296 5-Acetyl-6-methyl-2-morpholinonicotinonitrile CAS No. 121348-09-2

5-Acetyl-6-methyl-2-morpholinonicotinonitrile

Cat. No.: B2416296
CAS No.: 121348-09-2
M. Wt: 245.282
InChI Key: DXSPULDALBDMTK-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-morpholinonicotinonitrile (CAS 121348-09-2) is a specialized organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This nitrile derivative is characterized by a predicted density of 1.24±0.1 g/cm3 and a high predicted boiling point of 491.7±45.0 °C, indicating its stability under standard conditions . The integration of both acetyl and morpholino substituents on the pyridine core makes it a valuable intermediate in medicinal and agrochemical research. This chemical serves as a key synthetic precursor in the development of novel substituted pyridylethanolamines, which have been investigated for their potential as livestock production promoters . Its structure is engineered to interact with specific biological pathways, and researchers utilize it to explore compounds that can enhance growth efficiency in farm animals. The compound is offered with a high purity level of 99% and is available for industrial and pharmaceutical-grade research applications . Please be advised: this compound is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure proper handling and storage in accordance with safe laboratory practices.

Properties

IUPAC Name

5-acetyl-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(10(2)17)7-11(8-14)13(15-9)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSPULDALBDMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N2CCOCC2)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile typically involves the reaction of 6-methyl-2-nicotinonitrile with morpholine and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the morpholine ring. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-morpholinonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-Acetyl-6-methyl-2-morpholinonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-nicotinonitrile: Shares the nicotinonitrile core but lacks the morpholine ring and acetyl group.

    2-Morpholinonicotinonitrile: Contains the morpholine ring and nicotinonitrile core but lacks the acetyl and methyl groups.

    5-Acetyl-2-nicotinonitrile: Has the acetyl and nicotinonitrile groups but lacks the morpholine ring and methyl group.

Uniqueness

5-Acetyl-6-methyl-2-morpholinonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Acetyl-6-methyl-2-morpholinonicotinonitrile is a chemical compound with the molecular formula C13H15N3O2C_{13}H_{15}N_3O_2. It features a unique structure that includes a morpholine ring fused to a nicotinonitrile core, which contributes to its potential biological activities. This compound is being studied for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes or receptors, potentially inhibiting or activating metabolic pathways. For instance, preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and apoptosis, indicating its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in the development of new antibiotics. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. The specific targets and pathways involved are still under investigation, but initial findings indicate that it may affect signaling pathways crucial for cancer cell survival .

Summary of Biological Activities

Activity TypeEffectivenessTarget Pathways
AntimicrobialEffective against multiple bacterial strainsCell wall synthesis disruption
AnticancerInhibits cancer cell growthCell cycle regulation, apoptosis induction

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Methyl-2-nicotinonitrileLacks morpholine ringModerate antimicrobial activity
2-MorpholinonicotinonitrileContains morpholine ringLimited anticancer properties
5-Acetyl-2-nicotinonitrileLacks morpholine and methyl groupsMinimal biological activity

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an effective antimicrobial agent.

Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values around 25 µM after 48 hours of exposure. This suggests that the compound could be developed further for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetyl-6-methyl-2-morpholinonicotinonitrile, and how can reaction parameters be systematically optimized?

  • Methodology : Begin with nucleophilic substitution of a halogenated nicotinonitrile precursor with morpholine under reflux in anhydrous THF or DMF, using a base like K₂CO₃ to deprotonate the amine. The acetyl and methyl groups can be introduced via Friedel-Crafts acylation or directed ortho-metalation strategies. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity. Monitor reactions via TLC or HPLC, and characterize intermediates via 1^1H/13^{13}C NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H NMR (400 MHz, CDCl₃) to confirm the morpholino proton environment (δ 3.6–3.8 ppm) and acetyl methyl signal (δ 2.5–2.7 ppm). 13^{13}C NMR detects the nitrile carbon (~115 ppm) and carbonyl group (~200 ppm). IR confirms C≡N (2240 cm⁻¹) and C=O (1680 cm⁻¹) stretches.
  • Crystallography : Grow single crystals via slow evaporation in ethanol. Solve the structure using SHELXT for phase determination and refine with SHELXL. Validate packing motifs and hydrogen bonding with Mercury CSD .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the morpholino and acetyl groups on reaction regioselectivity?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon) for nucleophilic attack. Compare HOMO-LUMO gaps of intermediates to predict reactivity trends. Validate computational models against experimental kinetic data .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

  • Methodology : Cross-validate using complementary techniques:

  • XRD vs. NMR : If XRD shows a planar nitrile group but NMR suggests rotational freedom, assess temperature-dependent NMR to probe dynamic effects.
  • Mass Spec Discrepancies : Use high-resolution ESI-MS to distinguish between isobaric impurities and tautomers.
  • Statistical Validation : Apply multivariate analysis (PCA) to batch data for outlier detection .

Q. What strategies mitigate solvent-dependent side reactions during derivatization of this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for nucleophilic substitutions. DMF may stabilize transition states but risk acetyl group hydrolysis.
  • Additives : Use molecular sieves to sequester water in moisture-sensitive reactions.
  • Kinetic Profiling : Track byproduct formation via in-situ FTIR or ReactIR .

Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Methodology :

  • Column Selection : Use a C18 reverse-phase column with 0.1% TFA in water/acetonitrile gradient.
  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (signal-to-noise ≥ 3/10), and recovery rates (spiked samples).
  • Cross-Platform Consistency : Compare results with LC-MS for trace impurity identification .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given its structural analogs’ hazards?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
  • First Aid : For skin contact, wash with soap/water (15 mins). If inhaled, move to fresh air and monitor for respiratory distress.
  • Waste Disposal : Neutralize nitrile-containing waste with NaOCl (bleach) before disposal .

Experimental Design

Q. How to design experiments probing the biological activity of this compound while avoiding unreliable assays?

  • Methodology :

  • Target Selection : Prioritize kinases or GPCRs with structural homology to morpholino-containing inhibitors.
  • Assay Controls : Use staurosporine (kinase inhibitor) and DMSO controls to normalize enzyme inhibition data.
  • Dose-Response : Perform 10-point IC₅₀ curves in triplicate, validated with a reference compound (e.g., imatinib for kinases) .

Q. What crystallographic software tools are critical for analyzing non-covalent interactions in this compound co-crystals?

  • Methodology : Use OLEX2 for structure solution, SHELXL for refinement, and Mercury CSD to map π-π stacking or hydrogen-bonding networks. Compare packing motifs with CSD database entries (e.g., refcode JANXOS) .

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